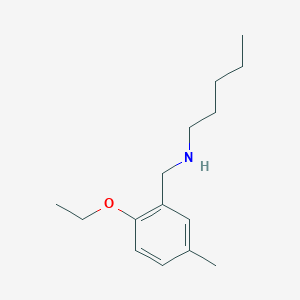

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine

Description

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine is a secondary amine featuring a pentan-1-amine backbone substituted with a 2-ethoxy-5-methylbenzyl group. The ethoxy and methyl substituents on the benzyl moiety contribute to its lipophilicity and electronic profile, which may influence its binding affinity and metabolic stability in biological systems.

Properties

Molecular Formula |

C15H25NO |

|---|---|

Molecular Weight |

235.36 g/mol |

IUPAC Name |

N-[(2-ethoxy-5-methylphenyl)methyl]pentan-1-amine |

InChI |

InChI=1S/C15H25NO/c1-4-6-7-10-16-12-14-11-13(3)8-9-15(14)17-5-2/h8-9,11,16H,4-7,10,12H2,1-3H3 |

InChI Key |

MGZYSXBWOJEJLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC1=C(C=CC(=C1)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine typically involves the reaction of 2-ethoxy-5-methylbenzyl chloride with pentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy and methyl groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine involves several methods, including reductive alkylation of primary amines with aldehydes. This process is notable for yielding high-purity compounds that exhibit low volatility and minimal odor, making them suitable for various applications in coatings and polymers . The compound's structure allows it to participate in reactions typical of secondary amines, enhancing its utility in different chemical contexts.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related amines has shown effectiveness against various bacterial strains, suggesting potential as therapeutic agents or preservatives in pharmaceutical formulations . The mechanism of action is often linked to the chelation of metal ions, which enhances the compound's biological efficacy.

Antitumor Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The cytotoxic effects are believed to result from the compound's ability to induce apoptosis in cancer cells . Further research is needed to elucidate the precise mechanisms involved.

Curing Agents in Polymer Chemistry

This compound serves as an effective curing agent for epoxy and polyurethane systems. Its low reactivity with carbon dioxide allows for stable storage and application without significant defects such as clouding or tackiness . The compound's compatibility with various resin systems enhances the mechanical properties of the resulting materials, making it valuable in coatings and adhesives.

Flame Retardancy

The incorporation of this compound into polymer formulations has been associated with improved flame retardant properties. Its ability to stabilize polymer compositions against thermal degradation makes it a candidate for use in fire-resistant materials .

Antimicrobial Efficacy Study

A study published in 2022 evaluated the antimicrobial properties of a series of amine compounds, including derivatives of this compound. The agar disc diffusion method was employed to assess efficacy against common pathogens, revealing significant inhibition zones comparable to standard antibiotics . This underscores the potential for developing new antimicrobial agents based on this compound.

Polymer Curing Performance

In a comparative study on curing agents for epoxy resins, this compound was tested alongside traditional amines. Results indicated that it provided superior mechanical strength and thermal stability in cured products, highlighting its advantages over conventional curing agents .

Data Tables

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Biological Activity | Antimicrobial agents | Effective against multiple pathogens |

| Antitumor agents | Induces apoptosis in cancer cells | |

| Materials Science | Curing agents | Enhanced mechanical properties |

| Flame retardancy | Improved thermal stability |

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Profiles

Key Insights:

- Lipophilicity: The target compound’s ethoxy and methyl groups likely increase LogP compared to bicyclo derivatives, suggesting better membrane permeability but poorer aqueous solubility .

Biological Activity

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of amines with appropriate benzyl halides. The ethoxy and methyl substituents on the benzyl moiety are crucial for its biological activity. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC, which confirm its purity and structural integrity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties. Below are some key findings related to its biological effects:

1. Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, derivatives containing similar functional groups have shown effectiveness against strains of Mycobacterium tuberculosis (M.tb), with some exhibiting low toxicity towards mammalian cells, suggesting a favorable therapeutic index .

2. Central Nervous System Effects

Some studies have highlighted the potential neuroactive properties of related compounds. For instance, certain derivatives have been noted for their interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders . The presence of the ethoxy group may enhance lipid solubility, facilitating blood-brain barrier penetration.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the benzyl ring and the length of the alkyl chain significantly influence biological activity. Compounds with electron-donating groups on the aromatic ring tend to exhibit higher activity compared to those with electron-withdrawing groups .

Case Study 1: Antimycobacterial Activity

A study investigated a series of analogs derived from this compound for their ability to inhibit M.tb growth. The most active compounds demonstrated minimal inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating potent antimycobacterial activity .

| Compound | MIC (µg/mL) | Toxicity (VERO cells) |

|---|---|---|

| A | 0.40 | >32 |

| B | 0.88 | >32 |

| C | 0.06 | >32 |

Case Study 2: Neuropharmacological Effects

In another investigation, derivatives similar to this compound were tested for their effects on neurotransmitter receptors. The results indicated that certain modifications led to enhanced binding affinity to serotonin receptors, suggesting potential applications in anxiety and depression treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.